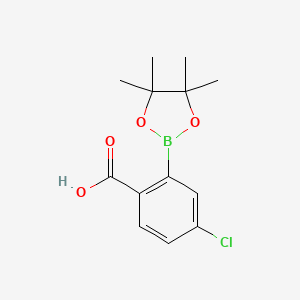

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Description

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronate ester-functionalized benzoic acid derivative. Its structure features a chlorine substituent at the 4-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 2-position of the aromatic ring. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems in pharmaceuticals and materials science .

Properties

IUPAC Name |

4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClO4/c1-12(2)13(3,4)19-14(18-12)10-7-8(15)5-6-9(10)11(16)17/h5-7H,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOCLHOUEODTBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. It is also used in the synthesis of pharmaceuticals and agrochemicals.

Biology: It is used in the development of bioconjugation techniques, where it can be attached to biomolecules for imaging or therapeutic purposes.

Medicine: The compound is used in the synthesis of drug candidates, particularly those targeting cancer and inflammatory diseases.

Industry: It is used in the production of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid. In cross-coupling reactions, the boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved are typically the aryl halides and the palladium catalyst.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The target compound’s chlorine at position 4 and boronate at position 2 distinguish it from isomers like the 2-chloro-4-boronate derivative. These positional differences influence electronic effects (e.g., dipole moments) and steric interactions in cross-coupling reactions .

- Halogen vs. Ethyl ester derivatives exhibit reduced acidity compared to carboxylic acids, favoring lipid solubility in prodrug designs .

Biological Activity

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro substituent on the aromatic ring and a dioxaborolane moiety which is known for its reactivity in various organic transformations.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties. Key findings include:

- Antitumor Activity : Research indicates that compounds containing dioxaborolane groups exhibit significant antitumor properties. The mechanism is believed to involve the inhibition of cell proliferation in various cancer cell lines .

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic profiles in treated cells .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against specific bacterial strains .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzoic acid with dioxaborolane moieties exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study found IC50 values ranging from 10 to 25 µM depending on the structural modifications made to the dioxaborolane .

- Enzyme Inhibition Study : Another research focused on the inhibition of carbonic anhydrase by this compound. The results indicated that it could effectively reduce enzyme activity with a Ki value indicating a moderate affinity for the enzyme's active site .

Data Tables

Q & A

Q. Advanced: How can Suzuki-Miyaura cross-coupling conditions be optimized for this compound?

Answer:

- Basic Synthesis: The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura coupling between a halogenated benzoic acid derivative (e.g., 4-chloro-2-bromobenzoic acid) and a boronic ester precursor (e.g., bis(pinacolato)diboron). Key steps include protecting the carboxylic acid group (e.g., as a methyl ester) to prevent side reactions, followed by deprotection post-coupling .

- Advanced Optimization:

- Catalyst Selection: Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ for enhanced steric tolerance .

- Base Sensitivity: Employ mild bases (e.g., K₂CO₃) to avoid decarboxylation .

- Solvent Systems: Optimize with toluene/ethanol (3:1) or THF for solubility and reactivity .

- Monitoring: Track reaction progress via TLC or LC-MS to identify byproducts (e.g., deboronation or homo-coupling) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Q. Advanced: How can NMR spectral ambiguities arising from the boronic ester and chloro substituents be resolved?

Answer:

- Basic Techniques:

- Advanced Resolution:

Basic: How should the carboxylic acid group be protected during synthetic modifications?

Q. Advanced: What strategies prevent decarboxylation during high-temperature reactions?

Answer:

- Basic Protection: Convert the carboxylic acid to a methyl ester using SOCl₂/MeOH, followed by hydrolysis post-reaction .

- Advanced Mitigation:

Advanced: How does steric hindrance from the dioxaborolane group impact reaction efficiency?

Methodological Answer:

- The tetramethyl dioxaborolane moiety introduces steric bulk, which can slow transmetallation in Suzuki couplings. Mitigation strategies include:

Basic: What are common impurities in the synthesis of this compound?

Q. Advanced: How can LC-MS or HPLC methods be tailored for impurity profiling?

Answer:

- Common Impurities:

- Advanced Analysis:

Advanced: How is this compound applied in constructing donor-acceptor (D-A) dyads?

Answer:

- Methodology:

- Suzuki Coupling: React with electron-deficient aryl halides (e.g., benzonitrile derivatives) to form D-A systems .

- Intramolecular Charge Transfer (ICT): Use time-resolved fluorescence to study ICT dynamics in meta-terphenyl-linked dyads .

- Crystallography: Refine structures using SHELX programs for precise bond-length analysis (e.g., B-C vs. C-Cl distances) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.